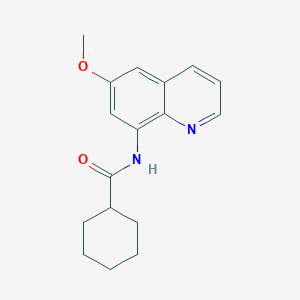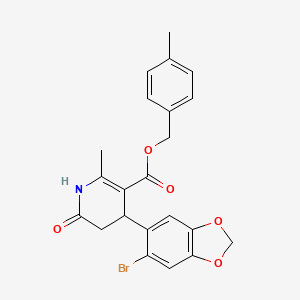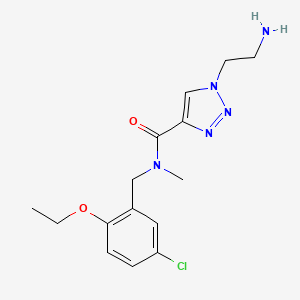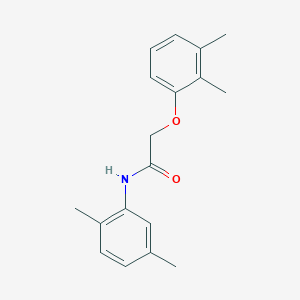![molecular formula C16H19N3O3S B5600517 N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)
N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy. DBeQ has shown promising results in inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells.
Aplicaciones Científicas De Investigación
Electrophysiological Activity and Antiarrhythmic Effects
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, has demonstrated their potential as selective class III antiarrhythmic agents. These compounds exhibit potency in electrophysiological assays and show efficacy in models of reentrant arrhythmias, indicating their relevance in developing new treatments for arrhythmias (Morgan et al., 1990).
Analytical Applications in Thiol Detection
The derivative 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized for use as a highly reactive, thiol-specific fluorogenic reagent. This compound offers improvements over its predecessors in terms of reactivity and fluorescence, enabling the sensitive and selective detection of thiols in biological samples, an essential capability for biochemical studies and clinical diagnostics (Toyo’oka et al., 1989).
Antimicrobial Activity
Compounds derived from the basic structure of this compound, specifically sulfonamide derivatives, have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings underscore the potential for developing new antimicrobial agents from this chemical class (Ghorab et al., 2017).
Development of Aromatic Polymers
The synthesis of aromatic polymers incorporating similar sulfonamide structures has been explored for their solubility and thermal stability properties. These polymers exhibit potential applications in advanced materials science, offering a balance of solubility in common organic solvents and high thermal stability, suitable for various industrial applications (Lin et al., 1990).
Anticonvulsant Properties
Research into N-(substituted)-4-aminobenzamides, related to this compound, has identified several compounds with significant anticonvulsant activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing new treatments for epilepsy and seizures (Afolabi & Okolie, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)14-5-3-4-13(10-14)16(20)18-11-12-6-8-15(9-7-12)23(17,21)22/h3-10H,11H2,1-2H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOGMUJVCPEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)


![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)


![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)

![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)

![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
